molecular formula C14H14O2 B6356672 3-(2-Methoxy-5-methylphenyl)phenol, 95% CAS No. 1175976-25-6

3-(2-Methoxy-5-methylphenyl)phenol, 95%

Cat. No. B6356672
CAS RN: 1175976-25-6
M. Wt: 214.26 g/mol
InChI Key: CLMOQBAVOJBDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxy-5-methylphenyl)phenol, 95% (3-MMPP) is an organic compound that belongs to the phenol class of compounds. It is a white to off-white crystalline solid with a melting point of 137-140°C. 3-MMPP has a variety of applications, ranging from pharmaceuticals to industrial chemicals. It is also used in scientific research as a reagent or catalyst in various reactions.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)phenol, 95% is a versatile reagent and catalyst in various reactions, such as the synthesis of aryl amines, the synthesis of aryl sulfonamides, and the synthesis of aryl halides. It is also used in the synthesis of heterocyclic compounds, such as indoles, quinolines, and pyridines. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% is used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. It is also used in the synthesis of pharmaceutical compounds, such as antibiotics and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other compounds to form complexes. These complexes can then undergo further reactions to form the desired products. In addition, it is believed that 3-(2-Methoxy-5-methylphenyl)phenol, 95% can act as a nucleophile, which can react with other compounds to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methoxy-5-methylphenyl)phenol, 95% are not well understood. However, it is known that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 3-(2-Methoxy-5-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Methoxy-5-methylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that 3-(2-Methoxy-5-methylphenyl)phenol, 95% is a strong acid and can be corrosive to some materials. Therefore, it should be handled with care and appropriate safety precautions should be taken when using the compound in experiments.

Future Directions

The potential future directions for 3-(2-Methoxy-5-methylphenyl)phenol, 95% research include the development of new synthesis methods, the exploration of its mechanism of action, the investigation of its biochemical and physiological effects, and the development of new applications. In addition, further research could be done to explore the potential therapeutic uses of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to explore the potential toxicity of 3-(2-Methoxy-5-methylphenyl)phenol, 95% and to determine the safe levels of exposure.

Synthesis Methods

3-(2-Methoxy-5-methylphenyl)phenol, 95% can be synthesized in several ways, including the reaction of 2-methoxy-5-methylphenol with aqueous sodium hydroxide, the reaction of 2-methoxy-5-methylphenol with carbon dioxide, and the reaction of 2-methoxy-5-methylphenol with sulfuric acid. The reaction of 2-methoxy-5-methylphenol with sodium hydroxide is the most commonly used method for synthesizing 3-(2-Methoxy-5-methylphenyl)phenol, 95%. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a white precipitate of 3-(2-Methoxy-5-methylphenyl)phenol, 95%, which is then filtered, washed, and dried to yield the desired product.

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-7-14(16-2)13(8-10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOQBAVOJBDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653586
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-5-methylphenyl)phenol

CAS RN

1175976-25-6
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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